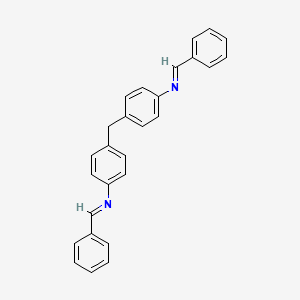

4,4'-Methylenebis(N-benzylideneaniline)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4,4’-Methylenebis(N-benzylideneaniline) is an organic compound with the molecular formula C27H22N2. It is a type of Schiff base, which is characterized by the presence of a carbon-nitrogen double bond (C=N) formed by the condensation of an amine and an aldehyde. This compound is notable for its applications in various fields, including material science and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(N-benzylideneaniline) can be synthesized through the condensation reaction between benzaldehyde and 4,4’-methylenedianiline. The reaction typically involves mixing equimolar amounts of the two reactants in a suitable solvent, such as ethanol or methanol, and heating the mixture under reflux conditions. The reaction proceeds via the formation of an imine intermediate, which then undergoes dehydration to form the final Schiff base product .

Industrial Production Methods

In industrial settings, the synthesis of 4,4’-Methylenebis(N-benzylideneaniline) may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvent-free methods, such as infrared irradiation, have also been explored to reduce environmental impact and improve reaction efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4,4’-Methylenbis(N-benzylideneanilin) durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinon-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Imin-Gruppe in eine Amin-Gruppe umwandeln.

Substitution: Die aromatischen Ringe in der Verbindung können elektrophile Substitutionsreaktionen wie Nitrierung und Halogenierung durchlaufen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Salpetersäure für die Nitrierung und Halogene für die Halogenierung werden eingesetzt.

Hauptprodukte, die gebildet werden

Oxidation: Chinon-Derivate.

Reduktion: Entsprechende Amin-Derivate.

Substitution: Nitro- oder halogenierte Derivate der aromatischen Ringe.

Wissenschaftliche Forschungsanwendungen

4,4’-Methylenbis(N-benzylideneanilin) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Ligand in der Koordinationschemie verwendet, um Metallkomplexe zu bilden.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, darunter antimikrobielle und Antikrebs-Eigenschaften.

Medizin: Erforscht auf seine potenzielle Verwendung in der Wirkstoffforschung und -entwicklung.

Industrie: Verwendung in der Produktion von Polymeren, Farbstoffen und Pigmenten

5. Wirkmechanismus

Der Wirkmechanismus von 4,4’-Methylenbis(N-benzylideneanilin) beinhaltet seine Fähigkeit, Koordinationskomplexe mit Metallionen zu bilden. Die Imin-Gruppe (C=N) in der Verbindung dient als Donorstelle, wodurch sie an Metallionen binden und stabile Komplexe bilden kann. Diese Metallkomplexe können verschiedene biologische und katalytische Aktivitäten aufweisen, abhängig von der Art des Metallions und der Koordinationsumgebung .

Wirkmechanismus

The mechanism of action of 4,4’-Methylenebis(N-benzylideneaniline) involves its ability to form coordination complexes with metal ions. The imine group (C=N) in the compound acts as a donor site, allowing it to bind to metal ions and form stable complexes. These metal complexes can exhibit various biological and catalytic activities, depending on the nature of the metal ion and the coordination environment .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

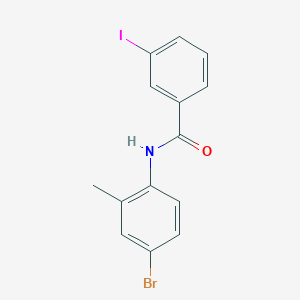

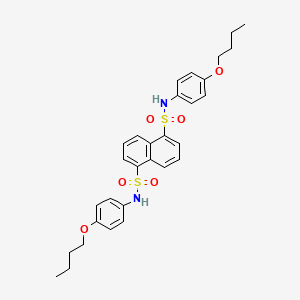

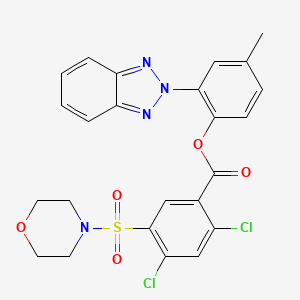

- 4,4’-Methylenbis(N-(3,4-methylendioxy)benzylideneanilin)

- 4,4’-Methylenbis(N-(2,4-dichlorobenzylideneanilin)

- 4,4’-Methylenbis(N-cinnamylideneanilin)

- 4,4’-Methylenbis(N-(8-chinolyloxycarbonyl)anilin)

Einzigartigkeit

4,4’-Methylenbis(N-benzylideneanilin) ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale, wie z. B. das Vorhandensein von zwei Benzylideneanilin-Einheiten, die durch eine Methylenbrücke verbunden sind. Diese Struktur verleiht ihm besondere elektronische und sterische Eigenschaften, wodurch es ein vielseitiger Ligand in der Koordinationschemie und ein wertvolles Zwischenprodukt in der organischen Synthese ist .

Eigenschaften

IUPAC Name |

N-[4-[[4-(benzylideneamino)phenyl]methyl]phenyl]-1-phenylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2/c1-3-7-24(8-4-1)20-28-26-15-11-22(12-16-26)19-23-13-17-27(18-14-23)29-21-25-9-5-2-6-10-25/h1-18,20-21H,19H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZXDACVJFJEIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)CC3=CC=C(C=C3)N=CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16328-16-8 |

Source

|

| Record name | 4,4'-METHYLENEBIS(N-BENZYLIDENEANILINE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3E)-N-(4-Fluorophenyl)-3-{[(3-fluorophenyl)formamido]imino}butanamide](/img/structure/B11560296.png)

![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2-hydroxy-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560297.png)

![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560303.png)

![3-(4-chlorophenyl)-4-(2-methylphenyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11560305.png)

![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B11560313.png)

![3-[(E)-{2-[(2E)-2-[(phenylcarbonyl)amino]-3-(thiophen-2-yl)prop-2-enoyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B11560331.png)

![N'-[(E)-(4-bromophenyl)methylidene]-3-(morpholin-4-ylcarbonyl)-2,4-diphenylcyclobutanecarbohydrazide](/img/structure/B11560333.png)

![2,4-Dichloro-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide](/img/structure/B11560339.png)

![N-(3,4-dimethylphenyl)-2-[(2E)-2-(3-methoxybenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B11560353.png)

![5-({[4-(piperidin-1-ylsulfonyl)phenyl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11560362.png)

![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11560367.png)